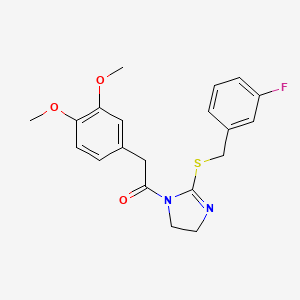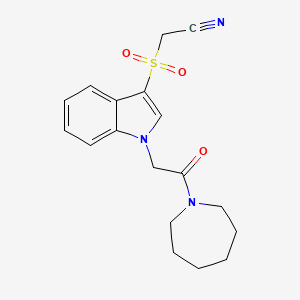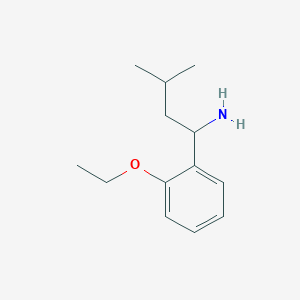
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest due to their diverse biological activities . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a range of chemical reactions due to their structural versatility . The chemical reactions of “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” would be expected to be similar to those of other pyrimidine derivatives.Wissenschaftliche Forschungsanwendungen
Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi . Some of these compounds have shown to possess fungicidal activities, and a few of them are even more potent than the control fungicides .
Anti-inflammatory Activities
Research has shown that numerous pyrimidines exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial and Antiviral Properties
Pyrimidines have been found to have antibacterial and antiviral properties . This suggests potential applications in the development of new antibiotics and antiviral drugs.
Antituberculosis Properties
Some pyrimidines have shown antituberculosis effects . This could be significant in the fight against tuberculosis, a major global health issue.
Role in Life Science Studies
Natural compounds containing pyrimidine skeletons, such as vitamin B1 and nucleotide bases, play an important role in life science studies .
Use in Agriculture
Pyrimidine derivatives have occupied a prominent place in the field of agrochemicals because of their significant properties as fungicides in agriculture .
Drug Discovery
Different classes of pyrimidine derivatives have been synthesized and screened for antitumor activity, providing candidates for drug discovery .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including the serotonin (5-ht) receptor sites .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to influence oxidative processes in the organism . They also exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
The introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-ht) receptor sites, which could influence the compound’s bioavailability .
Result of Action
Pyrimidine derivatives are known to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
The reactivity of the c-4 position of halopyrimidines is generally found to be strongly preferred over c-2 , which could suggest that the compound’s action may be influenced by the chemical environment.
Zukünftige Richtungen
The future directions for “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” and other pyrimidine derivatives include further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, there is a continuous need for new classes of antifungal agents, and pyrimidine derivatives have shown promise in this area .
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11(2)14-8-15(17-10-16-14)18-9-13-7-5-4-6-12(13)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKNMTWLDTEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)


![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)